molecular formula C11H12ClN3O B1440699 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine CAS No. 1338675-20-9

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine

Cat. No.: B1440699
CAS No.: 1338675-20-9
M. Wt: 237.68 g/mol
InChI Key: APIBJYWBDXROGR-UHFFFAOYSA-N
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Description

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with tert-butylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known for its bioisosteric properties, which can mimic the behavior of other functional groups in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)aniline
  • 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzenecarbonitrile
  • 3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid

Uniqueness

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine is unique due to the presence of both the oxadiazole and pyridine rings, which confer distinct electronic and steric properties.

Properties

IUPAC Name

3-tert-butyl-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-11(2,3)10-14-9(16-15-10)7-4-5-13-8(12)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIBJYWBDXROGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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